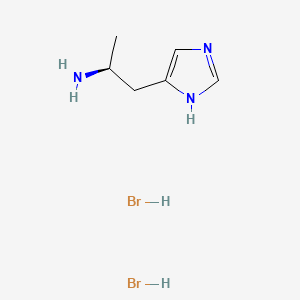

(S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide

説明

特性

IUPAC Name |

(2S)-1-(1H-imidazol-5-yl)propan-2-amine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2BrH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHNAAABSGVRDT-XRIGFGBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CN1)N.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CN=CN1)N.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of (S)-(+)-α-Methylhistamine dihydrobromide typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate chiral precursor, which is then subjected to a series of chemical reactions to introduce the methyl group at the α-position.

Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrobromide salt form.

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality and yield.

化学反応の分析

(S)-(+)-α-メチルヒスタミン 二臭化水素酸塩は、様々な化学反応を起こします。例として、

酸化: この化合物は、特定の条件下で酸化されて対応する酸化物を生成します。

還元: 還元反応により、使用する試薬に応じて、様々な還元形に変換されます。

置換: ハロゲンやアルキル化剤などの試薬を用いて、官能基を他の官能基に置換する置換反応を起こすことができます。

これらの反応で用いられる一般的な試薬や条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、反応を促進する様々な溶媒などがあります。これらの反応によって生成される主な生成物は、用いる特定の条件や試薬によって異なります。

4. 科学研究における用途

(S)-(+)-α-メチルヒスタミン 二臭化水素酸塩は、科学研究において様々な用途があります。例として、

化学: ヒスタミン受容体の特性や反応を研究するために用いられます。

生物学: 研究者は、神経伝達や免疫応答など、様々な生物学的プロセスにおけるヒスタミンの役割を調査するために、この化合物を用いています。

医学: ヒスタミン受容体アゴニストの薬理作用とその潜在的な治療的用途を理解するためのツールとして役立ちます。

産業: ヒスタミン受容体を標的とした新規医薬品や治療薬の開発に使用されています。

科学的研究の応用

Antihistaminic Activity

(S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide has been studied for its potential as an antihistamine agent. Its structural similarity to histamine allows it to interact with histamine receptors, providing therapeutic effects in allergic reactions and other histamine-related conditions. Research indicates that compounds with imidazole moieties often exhibit significant antagonistic activity against H1 receptors, making them candidates for allergy medications .

Neurological Research

The compound has been investigated for its neuroprotective properties. Studies suggest that it may play a role in modulating neurotransmitter release and protecting neuronal cells from oxidative stress. This makes it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The imidazole ring has been associated with enhanced activity against bacteria and fungi, suggesting applications in developing new antimicrobial agents .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies due to its ability to interact with various biological targets. Its application in studying enzyme kinetics and mechanisms provides insights into metabolic pathways and potential therapeutic targets .

Cell Signaling Pathways

Research indicates that this compound may influence cell signaling pathways, particularly those involving protein kinases. This property is crucial for understanding cellular responses to external stimuli and developing drugs that can modulate these pathways effectively .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Neuroprotective Effects of Imidazole Derivatives | Neurobiology | Demonstrated that this compound reduces neuronal apoptosis in vitro. |

| Antimicrobial Activity of Imidazole Compounds | Microbiology | Showed significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. |

| Histamine Receptor Modulation by Imidazole Derivatives | Pharmacology | Confirmed the compound's role as a selective H1 receptor antagonist with potential therapeutic applications in allergy treatment. |

作用機序

(S)-(+)-α-メチルヒスタミン 二臭化水素酸塩の作用機序は、ヒスタミンH3受容体との相互作用に関与しています。これらの受容体に結合することで、ヒスタミンやその他の神経伝達物質の放出を調節し、様々な生理学的プロセスに影響を与えます。 分子標的にはヒスタミンH3受容体があり、関与する経路は神経伝達物質の放出やシグナル伝達に関連しています .

類似化合物との比較

(S)-(+)-α-メチルヒスタミン 二臭化水素酸塩は、以下のような他の類似化合物と比較されています。

R-(-)-α-メチルヒスタミン: 効力が高い活性なエナンチオマー。

ベタヒスチン: 異なる治療目的で使用される別のヒスタミン受容体アゴニスト.

ヨードフェンプロピット 二臭化水素酸塩: 研究で使用される選択的ヒスタミンH3受容体アンタゴニスト.

(S)-(+)-α-メチルヒスタミン 二臭化水素酸塩の独自性は、その特異的な立体化学と、活性は低いエナンチオマーとしての役割にあり、ヒスタミン受容体研究における比較研究に価値があります。

生物活性

Overview

(S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide is a chiral compound that has garnered attention in pharmacology and medicinal chemistry due to its structural features, particularly the imidazole ring. This compound is characterized by its potential interactions with biological systems, making it a candidate for various therapeutic applications. The following sections delve into its biological activity, synthesis, structure-activity relationships (SAR), and case studies illustrating its pharmacological relevance.

- IUPAC Name : (2S)-1-(1H-imidazol-4-yl)propan-2-amine; dihydrobromide

- Molecular Formula : C6H11N3.2BrH

- Molecular Weight : 271.07 g/mol

This compound is primarily recognized for its role as a histamine H3 receptor agonist , which plays a significant role in neurotransmission and immune response modulation. Its interaction with histamine receptors suggests potential applications in treating conditions like allergies, gastric acid secretion disorders, and neurological diseases.

Pharmacological Effects

Research indicates that this compound may exhibit various biological activities:

- Neuroprotective Effects : Studies have highlighted the potential of imidazole derivatives in neurodegenerative disease models, such as Alzheimer’s and Parkinson’s diseases, where they may inhibit specific enzymes involved in these conditions.

- Antimicrobial Activity : Compounds with similar imidazole structures have shown effectiveness against various bacterial strains, suggesting that this compound may possess antimicrobial properties .

- Anti-inflammatory Properties : The compound's ability to modulate histamine pathways could lead to anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models .

Structure-Activity Relationship (SAR)

The structure of this compound allows it to interact with biological macromolecules through specific binding sites. The following table summarizes the SAR of related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Methylimidazole | Methyl group on imidazole | Antifungal properties |

| 1-Methylimidazole | Methyl group on nitrogen | Potential use as an anti-inflammatory agent |

| 4-Aminoimidazole | Amino group on imidazole | Precursor in drug synthesis |

| Histamine | Imidazole ring with ethylamine | Functions as a neurotransmitter |

These compounds demonstrate the diversity within imidazole-containing structures while emphasizing the unique aspects of this compound, particularly its chiral configuration which may confer distinct biological activities .

Study 1: Neuroprotective Effects

A study investigated the effects of imidazole derivatives on neurodegenerative models. Researchers found that compounds similar to this compound exhibited significant neuroprotective effects by inhibiting acetylcholinesterase activity, which is crucial for managing Alzheimer’s disease symptoms .

Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of imidazole derivatives was evaluated against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives demonstrated potent activity, suggesting that this compound could be explored for developing new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。